
3-(Piperidin-4-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Piperidin-4-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a piperidine ring, a thiophene ring, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a thiophene carboxylic acid derivative in the presence of a dehydrating agent to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
化学反应分析
Types of Reactions
3-(Piperidin-4-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
3-(Piperidin-4-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(Piperidin-4-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
3-(Piperidin-4-ylmethyl)-5-(phenyl)-1,2,4-oxadiazole: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(Piperidin-4-ylmethyl)-5-(furan-3-yl)-1,2,4-oxadiazole: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-(Piperidin-4-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole imparts unique electronic properties, making it particularly useful in applications requiring specific electronic interactions. This distinguishes it from similar compounds with different aromatic rings.
属性
分子式 |
C12H15N3OS |
|---|---|
分子量 |
249.33 g/mol |
IUPAC 名称 |
3-(piperidin-4-ylmethyl)-5-thiophen-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H15N3OS/c1-4-13-5-2-9(1)7-11-14-12(16-15-11)10-3-6-17-8-10/h3,6,8-9,13H,1-2,4-5,7H2 |
InChI 键 |
BJHVMMQDSDIEEF-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1CC2=NOC(=N2)C3=CSC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11779651.png)
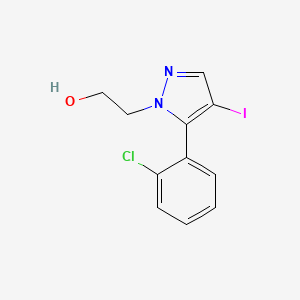
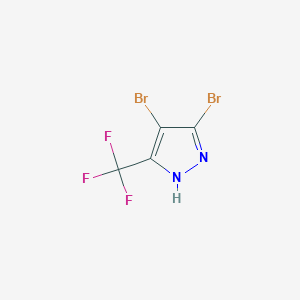
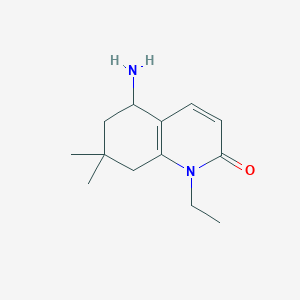



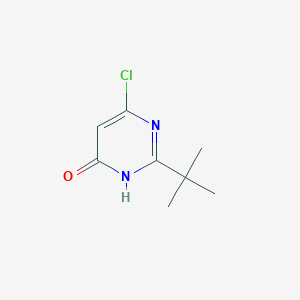
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylnicotinonitrile](/img/structure/B11779715.png)

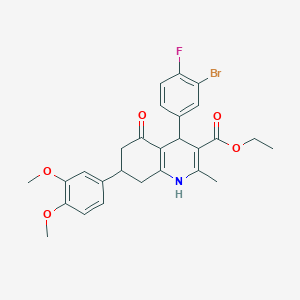
![(1R,4S,5R)-Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B11779726.png)


